3-[(Butan-2-yloxy)methyl]-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the aniline ring is substituted with a butan-2-yloxy group and a methoxy group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with butan-2-yloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated anilines
Scientific Research Applications
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline
- 2-Butanol, 3-methyl-
- Butane, 2-methoxy-3-methyl-
Uniqueness
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(butan-2-yloxymethyl)-2-methoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-6-5-7-11(13)12(10)14-3/h5-7,9H,4,8,13H2,1-3H3 |
InChI Key |
QLVBVZNFPUTOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=C(C(=CC=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.